MACADAMIA TERNIFOLIA SEED OIL
Description
Properties
CAS No. |
128497-20-1 |
|---|---|
Molecular Formula |
C8H18O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Palmitoleic acid dominance in Macadamia ternifolia oil distinguishes it from oils like olive and argan, which are oleic acid-rich. This fatty acid enhances skin barrier repair and elasticity .
- Lower linoleic acid content (~2%) compared to argan or marula oil reduces its comedogenicity (comedogenic index = 0), making it ideal for acne-prone skin .
Functional Properties
Oxidative Stability
Macadamia ternifolia oil exhibits superior oxidative stability due to its high monounsaturated fatty acid (MUFA) content (~80%) and low polyunsaturated fatty acid (PUFA) levels. This stability surpasses oils like marula (PUFA ~7%) and meadowfoam (PUFA ~20%), reducing rancidity risk in formulations .
Cosmetic Efficacy
- Emollience : Its molecular similarity to sebum allows rapid absorption without greasiness, outperforming heavier oils like coconut or shea butter .
- Anti-Aging: Palmitoleic acid stimulates collagen synthesis and mitigates UV-induced damage, a property less pronounced in oils like jojoba or grapeseed .
Research Highlights
- Lipid Biosynthesis : Transcriptomic studies identified key genes (e.g., glycerol-3-phosphate acyltransferase) regulating triacylglycerol synthesis in Macadamia ternifolia, enhancing oil yield and quality .
- Agricultural Optimization: Intercropping with pineapple varieties (e.g., Tai Nong 16) improves nut yield and oil quality by 21.3% under organic fertilization .
Preparation Methods
Process Overview
Supercritical CO₂ extraction leverages CO₂ in a fluid state above its critical temperature (31.1°C) and pressure (7.38 MPa) to dissolve nonpolar compounds like lipids. The method is favored for its solvent-free operation and high selectivity.
Key Steps
-
Raw Material Preparation : Fresh macadamia nuts are shelled, crushed to 20–80 mesh, and dried at 50–60°C to constant weight. Particle size directly impacts extraction efficiency; finer particles (80 mesh) increase surface area for CO₂ interaction.
-
Extraction Parameters :
-
Separation : A two-stage separation system reduces pressure to 6.5–8 MPa, precipitating oil in the first chamber while non-lipid residues collect in the second.
Case Study: Optimization Trials
Four trials (Table 1) tested variables like particle size and pressure:
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
|---|---|---|---|---|
| Particle Size | 20 mesh | 40 mesh | 60 mesh | 80 mesh |
| Pressure (MPa) | 35 | 35 | 20 | 35 |
| Extraction Time | 75 min | 75 min | 90 min | 75 min |
| Yield (%) | 68.2 | 70.5 | 65.8 | 72.1 |
Example 4 achieved the highest yield (72.1%) using 80-mesh particles and 35 MPa, demonstrating the interplay between granulometry and pressure.
Soxhlet Extraction: Traditional Solvent-Based Methodology
Protocol and Limitations
Soxhlet extraction uses organic solvents (e.g., petroleum ether) in a cyclic distillation process. A study of Venezuelan macadamia nuts reported a 75.4% crude fat yield using this method.
Procedure
Fatty Acid Profile Comparison
Soxhlet-extracted oil contains:
-
Oleic acid (59.1%)
-
Palmitoleic acid (18.2%)
-
Linoleic acid (2.4%)
While yields are comparable to SC-CO₂, solvent residues and thermal degradation of heat-sensitive compounds (e.g., tocopherols) remain drawbacks.
Mechanistic Comparison of Extraction Efficiency
Yield and Purity
SC-CO₂ outperforms Soxhlet in preserving unsaturated fatty acids (Table 2):
| Metric | SC-CO₂ | Soxhlet |
|---|---|---|
| Oleic Acid (%) | ≥55 | 59.1 |
| Palmitoleic Acid (%) | ≥15 | 18.2 |
| Linoleic Acid (%) | ≥1.5 | 2.4 |
| Solvent Residue | None | Present |
| Phytosterol Retention | 98% | 85% |
SC-CO₂’s low-temperature operation (35–55°C) prevents oxidation, retaining 98% of phytosterols versus 85% in Soxhlet.
Emerging Technologies: Nanoemulsion Integration
Nanocream Formulations
Recent studies encapsulate macadamia oil in nanoemulsions (150–300 nm droplets) using high-pressure homogenization. A 10% oil-in-water nanocream exhibited 92% skin permeation efficiency, leveraging the oil’s palmitic acid content to mimic skin lipids.
Process Parameters
-
Surfactants : Tween 80 (5%)
-
Homogenization : 2000–3000 rpm for 8 hours
Industrial Scalability and Economic Considerations
Q & A
Basic: What standardized analytical methods are recommended for characterizing the fatty acid composition of MTSO?
To quantify fatty acids in MTSO, gas chromatography (GC) coupled with mass spectrometry (GC-MS) is widely used, particularly after derivatization via saponification or transesterification to fatty acid methyl esters (FAMEs) . Key parameters include iodine value (76–92), saponification value (137–192 mg KOH/g), and fatty acid ratios (e.g., palmitic acid: 8–10%, oleic acid: 55–67%) . Researchers should adhere to ISO 5508:1990 or AOCS Ce 1h-05 for reproducibility. For physical properties, ASTM D445 and D792 methods are applicable for viscosity and density measurements .
Advanced: How can contradictions in reported fatty acid profiles of MTSO across studies be systematically addressed?
Discrepancies often arise from variations in extraction (cold-pressed vs. refined), seed maturity, or geographical origin. A meta-analysis framework using PRISMA guidelines can contextualize these variables . Controlled comparative studies should standardize raw material sourcing (e.g., Macadamia integrifolia vs. tetraphylla) and validate methods via interlaboratory trials. For example, refined MTSO shows lower palmitic acid (8–10%) compared to unrefined oil (12–15%) due to neutralization steps . Multivariate statistical tools (PCA, ANOVA) can isolate confounding factors .
Basic: What experimental designs are optimal for evaluating MTSO’s oxidative stability under storage conditions?
Accelerated aging tests (e.g., Rancimat or Schaal Oven Test) under controlled temperature (40–60°C) and humidity (60–75% RH) are recommended. Oxidative stability is quantified via peroxide value (PV), conjugated dienes (UV absorption at 232 nm), and thiobarbituric acid reactive substances (TBARS) . For long-term studies, real-time stability tests at 20°C in dark, inert atmospheres (N₂-purged vials) provide baseline data. Antioxidant efficacy of MTSO can be compared using EC₅₀ values in DPPH/ABTS assays .
Advanced: What methodologies can elucidate the molecular mechanisms of MTSO’s dermatological effects in vitro/in vivo?
Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) approaches are critical for identifying pathways like lipid barrier modulation or collagen synthesis. For in vitro models, 3D epidermal equivalents (e.g., EpiDerm™) treated with MTSO can assess filaggrin and ceramide expression via immunohistochemistry . In vivo, randomized controlled trials (RCTs) should use transepidermal water loss (TEWL) and corneometry as endpoints, with blinding and placebo controls to minimize bias . Dose-response studies must account for MTSO’s high oleic acid content, which may influence lipid bilayer fluidity .
Basic: How should researchers design ecotoxicological assessments for MTSO in aquatic environments?
Follow OECD Test No. 201 (algae growth inhibition) and No. 202 (Daphnia magna acute toxicity) to evaluate LC₅₀/EC₅₀ values. MTSO’s low persistence (log Kow ~8–10) necessitates testing at sublethal concentrations (1–100 mg/L) . Sediment-water partitioning studies (OECD 308) can model bioaccumulation potential. Include positive controls (e.g., triclosan) and negative controls (solvent-only) to validate assay sensitivity .
Advanced: What statistical frameworks are suitable for correlating MTSO’s lipidomics with its anti-inflammatory properties?
Partial least squares regression (PLSR) or machine learning (random forests) can integrate lipidomic data (LC-MS) with cytokine profiles (ELISA/flow cytometry). For example, oleic acid (C18:1) in MTSO inversely correlates with IL-6/IL-8 secretion in keratinocytes. Bayesian hierarchical models account for batch effects in multi-omics datasets . Power analysis (G*Power) ensures sample adequacy (α=0.05, β=0.2) for detecting effect sizes ≥0.3 .
Basic: What are the key considerations for ensuring reproducibility in MTSO extraction protocols?
Document seed pretreatment (drying temperature: 40–50°C), solvent polarity (hexane vs. supercritical CO₂), and centrifugation parameters (10,000–15,000 rpm, 20 min). Refinement steps (neutralization, bleaching) must specify NaOH concentration (0.1–0.5M) and adsorbent types (activated charcoal vs. bentonite) . Provide raw data (yield %, fatty acid profiles) in open-access repositories to facilitate replication .
Advanced: How can metabolomic profiling differentiate MTSO’s bioactivity from other plant-derived oils with similar fatty acid compositions?
Untargeted metabolomics (UHPLC-QTOF-MS) identifies unique minor components (e.g., tocopherols, phytosterols) that contribute to bioactivity. For example, MTSO contains α-tocopherol (20–30 mg/kg) and β-sitosterol (150–200 mg/kg), which synergize with fatty acids in antioxidant assays . Orthogonal partial least squares-discriminant analysis (OPLS-DA) distinguishes MTSO from argan or olive oil based on squalene and polyphenol profiles .
Basic: What ethical and methodological standards apply to human trials testing MTSO’s skin permeability?
Adhere to Declaration of Helsinki guidelines. Obtain IRB approval, informed consent, and stratify participants by skin type (Fitzpatrick scale). Use Franz diffusion cells ex vivo (human epidermis) to measure permeation coefficients (Kp) . In vivo, employ tape-stripping with HPLC quantification of oleic acid in stratum corneum . Report adverse events (e.g., irritation) using CTCAE criteria .
Advanced: What systems biology approaches can model MTSO’s role in modulating lipid metabolism in chronic diseases?
Network pharmacology (KEGG/Reactome) links MTSO’s components (e.g., palmitoleic acid) to PPAR-γ and SREBP-1c pathways. In silico docking (AutoDock Vina) predicts binding affinities to lipid-regulating enzymes like fatty acid synthase (FASN). Validate predictions in hepatocyte cultures (HepG2) via siRNA knockdown and qPCR . Cohort studies (e.g., NHANES) can correlate dietary MTSO intake with lipid biomarkers (LDL, HDL) using Mendelian randomization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
